molecular formula C18H36LiO2 B1674884 Lithium stearate CAS No. 4485-12-5

Lithium stearate

Cat. No.: B1674884
CAS No.: 4485-12-5
M. Wt: 291.4 g/mol
InChI Key: FSWZDJUNHJMBSQ-UHFFFAOYSA-N
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Description

Lithium stearate is a chemical compound with the formula LiO₂C(CH₂)₁₆CH₃. It is formally classified as a soap, which is a salt of a fatty acid. This compound is a white, soft solid and is commonly used in various industrial applications, particularly as a thickening agent in lubricating greases .

Preparation Methods

Lithium stearate is typically prepared by the reaction of lithium hydroxide with stearic acid. The reaction can be represented as follows:

LiOH+C17H35COOHLiO2C(CH2)16CH3+H2O\text{LiOH} + \text{C}_{17}\text{H}_{35}\text{COOH} \rightarrow \text{LiO}_2\text{C}(\text{CH}_2)_{16}\text{CH}_3 + \text{H}_2\text{O} LiOH+C17​H35​COOH→LiO2​C(CH2​)16​CH3​+H2​O

In industrial settings, the preparation involves dissolving lithium hydroxide in water and then adding stearic acid under controlled conditions. The mixture is heated to facilitate the reaction, and the resulting this compound is filtered and dried .

Chemical Reactions Analysis

Lithium stearate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include high temperatures and inert atmospheres for thermal decomposition, and oxygen-rich environments for oxidation. The major products formed from these reactions are lithium oxalate, lithium carbonate, and various carboxylic acids .

Mechanism of Action

The mechanism by which lithium stearate exerts its effects is primarily through its role as a lubricant and stabilizer. In lubricating greases, this compound forms a stable, thickened matrix that reduces friction and wear between moving parts. The molecular structure of this compound allows it to form a protective layer on surfaces, enhancing lubrication and reducing degradation .

Comparison with Similar Compounds

Properties

CAS No.

4485-12-5

Molecular Formula

C18H36LiO2

Molecular Weight

291.4 g/mol

IUPAC Name

lithium;octadecanoate

InChI

InChI=1S/C18H36O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

FSWZDJUNHJMBSQ-UHFFFAOYSA-N

Isomeric SMILES

[Li+].CCCCCCCCCCCCCCCCCC(=O)[O-]

SMILES

[Li+].CCCCCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

[Li].CCCCCCCCCCCCCCCCCC(=O)O

Appearance

Solid powder

4485-12-5
66071-82-7

physical_description

DryPowder;  Liquid;  OtherSolid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lithium octadecanoate;  Lithalure;  Lithium stearate;  Octadecanoic acid, lithium salt;  Stavinor; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension prepared from 55.0 g of granulated stearic acid (An 198, titer 66° C., particle size 100-300μ) and 8.1 g lithium hydroxide monohydrate in 550 ml of water is heated to 80° C. within 10-15 minutes. The remaining free fatty acid at this point is only 12.1%. Stirring is continued at 80° C. for the duration of one more hour and the resultant hollow granulate, which now contains only 0.4% free fatty acid, is filtered and dried.
Quantity
55 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Lithium stearate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does lithium stearate function as a lubricant?

A1: this compound acts as a lubricant due to its ability to form a thin, adherent film between moving surfaces, reducing friction and wear. [] This film is created through a combination of physical adsorption and chemical interactions between the this compound molecules and the surfaces.

Q2: How does the addition of this compound affect the stability of suspensions?

A2: While this compound is often used to stabilize dispersions, its effect on suspension stability can be complex. In n-heptane suspensions, low concentrations of this compound actually promote gelation, increasing viscosity. The addition of n-alcohols further influences this behavior, initially decreasing and then, in some cases, increasing the subsidence rate depending on alcohol concentration and adsorption. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H35LiO2. Its molecular weight is 290.42 g/mol.

Q4: What spectroscopic techniques are useful for characterizing this compound?

A4: Several spectroscopic techniques can be employed for characterizing this compound:

  • Fourier-transform infrared (FTIR) spectroscopy: FTIR is helpful for identifying functional groups and characterizing the structure of this compound. [, , ]
  • Nuclear magnetic resonance (NMR) spectroscopy: NMR, particularly saturation narrowed NMR, can be used to study phase transitions in solid this compound. []
  • Raman spectroscopy: Raman spectroscopy provides complementary information to FTIR regarding molecular vibrations and structure. []

Q5: How does this compound perform as a lubricant additive in different temperature conditions?

A5: this compound-based greases exhibit temperature-dependent flow properties. Increasing temperature generally reduces flow resistance and influences the rate of change of shearing stress. These properties are also affected by the concentration of this compound in the grease. []

Q6: Can this compound be used with stainless steel powders in powder metallurgy?

A6: this compound is commonly used as a lubricant in stainless steel powder metallurgy, but it often results in high apparent densities but low green strengths. [] New lubricant systems, such as Intralube F, have shown superior performance compared to this compound in terms of both apparent density and green strength. []

Q7: Does this compound exhibit any catalytic activity?

A7: Yes, this compound can act as a catalyst in transesterification reactions. For example, it catalyzes the cross-linking of commercial bisphenol A polycarbonate with novel polycyclic carbonates. []

Q8: How does the cation in stearate salts influence silver stearate formation?

A8: The cation significantly impacts the reaction kinetics and morphology of silver stearate crystals formed. Unlike sodium stearate, which forms micelles, this compound forms vesicles when reacting with silver nitrate. These vesicles alter the nucleation and self-assembly of silver stearate, leading to smaller crystal sizes. Additionally, complete conversion of this compound to silver stearate is hindered by the presence of residual this compound. []

Q9: What factors can impact the water resistance of this compound-thickened greases?

A9: The presence of surface-active impurities, such as sodium soaps and soaps of myristic and oleic acids, can compromise the water resistance of this compound-based greases. These impurities lower surface tension, making the grease more susceptible to water absorption. []

Q10: How can the stability of this compound dispersions in hydrocarbons be improved?

A10: The stability of this compound dispersions in hydrocarbons can be influenced by the choice of hydrocarbon and the addition of additives. For example, using isoparaffinic oils instead of medicinal oil as the dispersion medium can result in lower thickening effects due to differences in soap solubility and swelling. []

Q11: How can the amount of this compound in sebacate-base lubricants be determined?

A11: An accurate method involves treating the lubricant sample with hydrochloric acid followed by ethyl ether extraction to remove interfering compounds. The aqueous extract is then evaporated, and the remaining lithium content is measured using atomic absorption spectroscopy. []

Q12: What techniques can be used to study the morphology of this compound and its derivatives?

A12: Microscopy techniques are valuable for studying the morphology of this compound:

  • Cryo-transmission electron microscopy (cryo-TEM): Cryo-TEM allows for high-resolution imaging of this compound structures in their native, hydrated state. []
  • Scanning electron microscopy (SEM): SEM provides detailed images of the surface morphology of this compound particles and structures. [, , ]
  • Light microscopy: Light microscopy can be used to visualize larger structures formed by this compound, such as fibers in greases. []

Q13: What are the environmental implications of using this compound-based greases?

A13: Conventional this compound greases are often derived from petroleum-based oils, contributing to environmental concerns related to fossil fuel depletion and greenhouse gas emissions. []

Q14: Are there environmentally friendlier alternatives to conventional this compound greases?

A14: Yes, research is exploring the use of renewable resources to create more sustainable greases. For example, waste frying vegetable oils combined with natural fiber additives like cellulose or lignin show potential as bio-based and biodegradable alternatives to traditional greases. []

Q15: How does the solubility of this compound in oil relate to grease properties?

A15: The solubility of this compound in oil is temperature-dependent and influences the formation of soap fibers during grease preparation. Different phase structures of the soap-oil system at various temperatures lead to variations in fiber size and shape, ultimately affecting the hardness and oil separation resistance of the final grease product. []

Q16: What alternatives to this compound are being explored for use in powder metallurgy?

A16: Several alternatives to this compound are being investigated as lubricants in powder metallurgy:

  • EBS (ethylene bisstearamide): EBS is commonly used, offering high green strengths but often resulting in lower apparent densities compared to this compound. []
  • Intralube F: Intralube F is a newer lubricant system that has demonstrated superior performance in stainless steel powder metallurgy, achieving both high apparent densities and good flow rates. []
  • Paraffin wax: Paraffin wax, both in solid and liquid forms, has shown promise as a lubricant in powder metallurgy, particularly for aluminum alloys, yielding high sintered densities and good microstructures. []
  • Other lubricants: Zinc stearate, stearic acid, and other metal stearates are also used, each with its own advantages and disadvantages depending on the specific application and desired properties. [, ]

Q17: What are some examples of cross-disciplinary applications of this compound?

A17: this compound finds applications across diverse fields, reflecting its versatile properties:

  • Material science: Used as a lubricant and dispersing agent in various materials, including plastics, rubber, and coatings. [, , , ]
  • Manufacturing: Employed in powder metallurgy to facilitate the compaction and sintering of metal powders. [, , , , ]
  • Electronics: Investigated as an electron injection material in organic light-emitting diodes (OLEDs). []
  • Environmental science: Research is exploring the use of bio-based and biodegradable alternatives to conventional this compound greases to reduce environmental impact. [, ]

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